2-Chloro-6-fluoro-3-formylbenzonitrile
Description
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Properties
IUPAC Name |
2-chloro-6-fluoro-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-8-5(4-12)1-2-7(10)6(8)3-11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNONKHLXRPKMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-fluoro-3-formylbenzonitrile (CAS No. 937040-33-0) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its biological activity, including its mechanisms of action, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
The chemical structure of 2-Chloro-6-fluoro-3-formylbenzonitrile features a chloro group, a fluoro group, and a formyl substituent on a benzonitrile backbone. These structural characteristics contribute to its reactivity and ability to interact with various biological molecules.
Mechanisms of Biological Activity
The biological activity of 2-Chloro-6-fluoro-3-formylbenzonitrile is primarily attributed to its ability to engage with biomolecules through various mechanisms:
- Enzyme Modulation : The compound can modulate enzyme activities by interacting with active sites or allosteric sites on enzymes, potentially influencing metabolic pathways and cellular functions.
- Nucleophilic Addition Reactions : Its ability to participate in nucleophilic addition allows it to react with nucleophilic sites on biomolecules, leading to various biochemical effects.
- Receptor Interaction : Preliminary studies suggest that it may act as a probe in biochemical assays, impacting receptor activities which are crucial for signaling pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 2-Chloro-6-fluoro-3-formylbenzonitrile:
Case Study 1: Anti-inflammatory Activity
Case Study 2: Cytotoxic Effects
Research involving the compound's cytotoxicity revealed that it could inhibit the proliferation of specific cancer cell lines, particularly prostate cancer cells. The mechanism was linked to its ability to modulate androgen receptor activity, making it a candidate for further investigation in cancer therapeutics .
Comparative Analysis with Similar Compounds
When compared with structurally similar compounds, 2-Chloro-6-fluoro-3-formylbenzonitrile exhibits unique properties due to its specific substituents:
| Compound Name | Unique Features |
|---|---|
| 2-Chloro-4-fluoro-3-formylbenzonitrile | Lacks the chloro group; different reactivity |
| 6-Chloro-2-fluoro-3-methylbenzonitrile | Contains a methyl group instead of a formyl group |
| 6-Chloro-2-fluoro-3-nitrobenzonitrile | Contains a nitro group; affects chemical behavior |
The distinct combination of chloro, fluoro, and formyl groups in 2-Chloro-6-fluoro-3-formylbenzonitrile enhances its reactivity profile compared to these analogs, suggesting specialized applications in medicinal chemistry.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C8H3ClFNO
IUPAC Name: 2-Chloro-6-fluoro-3-formylbenzonitrile
Molecular Weight: 185.56 g/mol
The compound features a benzene ring substituted with a chloro group, a fluoro group, and a formyl group, which contribute to its distinct chemical behavior. The presence of these electronegative substituents enhances its reactivity and makes it suitable for various synthetic applications.
Organic Synthesis
2-Chloro-6-fluoro-3-formylbenzonitrile serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound's unique functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
- Oxidation and Reduction Reactions: The formyl group can be oxidized to form carboxylic acids or reduced to alcohols, expanding the range of potential products.
Medicinal Chemistry
The structural features of 2-Chloro-6-fluoro-3-formylbenzonitrile enable it to interact with biological targets, making it a candidate for drug discovery:
- Enzyme Inhibition Studies: Its ability to modulate enzyme activities positions it as a valuable tool in biochemical assays.
- Therapeutic Agent Development: Preliminary studies suggest potential applications in developing new therapeutic agents targeting specific diseases.
Synthesis of Novel Compounds
Research has demonstrated the utility of 2-Chloro-6-fluoro-3-formylbenzonitrile in synthesizing novel compounds with enhanced biological activity. For instance:
- A study explored its use in synthesizing derivatives that showed promising results against specific cancer cell lines. The modifications involved nucleophilic substitutions that retained or enhanced biological efficacy.
Interaction with Biological Molecules
Studies investigating the interactions of 2-Chloro-6-fluoro-3-formylbenzonitrile with enzymes have highlighted its potential as a biochemical probe:
- One research project examined its effects on enzyme kinetics, revealing that certain derivatives exhibited significant inhibition of key metabolic pathways, suggesting pathways for therapeutic intervention.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
